(2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one
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Overview
Description
(2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a dimethoxybenzylidene group and an ethylimino group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one typically involves the condensation of 2,3-dimethoxybenzaldehyde with 3-ethyl-2-thioxothiazolidin-4-one in the presence of an appropriate base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques. Industrial production may also involve continuous flow synthesis to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxybenzylidene group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols; often in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiazolidinones with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which (2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potentially inhibits key enzymes involved in microbial growth or inflammation.
Signal Transduction: May interfere with cellular signaling pathways, leading to altered cellular responses.
DNA Interaction: Possible interaction with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(2Z,5Z)-5-(benzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one: Lacks the dimethoxy groups, which may affect its biological activity.
(2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-methyl-2-(methylimino)thiazolidin-4-one: Contains methyl groups instead of ethyl groups, potentially altering its chemical properties and reactivity.
Uniqueness
(2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one is unique due to the presence of both the dimethoxybenzylidene and ethylimino groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-3-ethyl-2-ethylimino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-5-17-16-18(6-2)15(19)13(22-16)10-11-8-7-9-12(20-3)14(11)21-4/h7-10H,5-6H2,1-4H3/b13-10-,17-16? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAWWKNLHSLKCT-PUYCAGIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(=CC2=C(C(=CC=C2)OC)OC)S1)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN=C1N(C(=O)/C(=C/C2=C(C(=CC=C2)OC)OC)/S1)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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